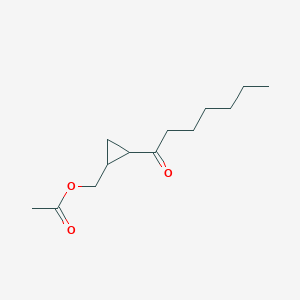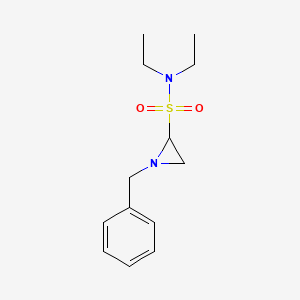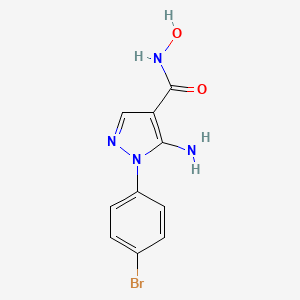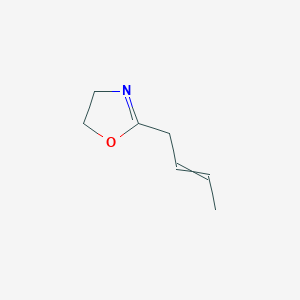
2-(But-2-en-1-yl)-4,5-dihydro-1,3-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(But-2-en-1-yl)-4,5-dihydro-1,3-oxazole is an organic compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound features a but-2-en-1-yl group attached to the oxazole ring, which imparts unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(But-2-en-1-yl)-4,5-dihydro-1,3-oxazole typically involves the reaction of but-2-en-1-ylamine with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate imine, which cyclizes to form the oxazole ring. The reaction conditions often include:
Temperature: 60-80°C
Solvent: Ethanol or methanol
Catalyst: Hydrochloric acid or sulfuric acid
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.
Análisis De Reacciones Químicas
Types of Reactions
2-(But-2-en-1-yl)-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole-2-carboxylic acid.
Reduction: Reduction of the oxazole ring can lead to the formation of 2-(but-2-en-1-yl)-4,5-dihydro-1,3-oxazoline.
Substitution: Electrophilic substitution reactions can occur at the nitrogen or carbon atoms of the oxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Oxazole-2-carboxylic acid
Reduction: 2-(But-2-en-1-yl)-4,5-dihydro-1,3-oxazoline
Substitution: Halogenated oxazole derivatives
Aplicaciones Científicas De Investigación
2-(But-2-en-1-yl)-4,5-dihydro-1,3-oxazole has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(But-2-en-1-yl)-4,5-dihydro-1,3-oxazole involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The but-2-en-1-yl group can participate in π-π interactions, enhancing the compound’s binding affinity to its targets. Additionally, the oxazole ring can undergo nucleophilic attack, leading to the formation of covalent bonds with biological macromolecules.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(But-2-en-1-yl)-4,5-dihydro-1,3-oxazoline
- 2-(But-2-en-1-yl)-1,3-oxazole
- 2-(But-2-en-1-yl)-4,5-dihydro-1,3-thiazole
Uniqueness
2-(But-2-en-1-yl)-4,5-dihydro-1,3-oxazole is unique due to the presence of both the but-2-en-1-yl group and the oxazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
87703-35-3 |
|---|---|
Fórmula molecular |
C7H11NO |
Peso molecular |
125.17 g/mol |
Nombre IUPAC |
2-but-2-enyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C7H11NO/c1-2-3-4-7-8-5-6-9-7/h2-3H,4-6H2,1H3 |
Clave InChI |
XUAHRUIJBNRZGN-UHFFFAOYSA-N |
SMILES canónico |
CC=CCC1=NCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[2-(2-Aminophenoxy)phenyl]methyl}-4-methylbenzene-1-sulfonamide](/img/structure/B14386527.png)
![1-Benzyl-7-butyl-1-azaspiro[5.5]undec-7-en-9-one](/img/structure/B14386529.png)
![3-Cyano-1-[(3-fluorophenyl)methyl]quinolin-1-ium](/img/structure/B14386536.png)
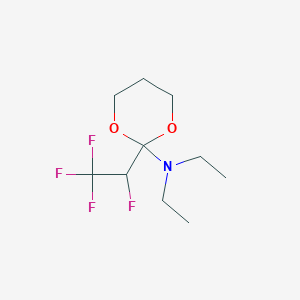

![5-(4-Nitrophenyl)-1,2,3,4,4a,5,7,8,9,10-decahydrobenzo[c]cinnoline](/img/structure/B14386549.png)
![N-{[4-(Dimethylamino)phenyl]carbamoyl}hexanamide](/img/structure/B14386563.png)
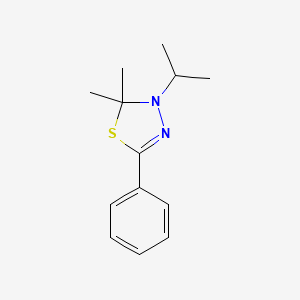
![Ethyl 5-[2-(1,3-thiazol-2-yl)hydrazinylidene]hexanoate](/img/structure/B14386572.png)


